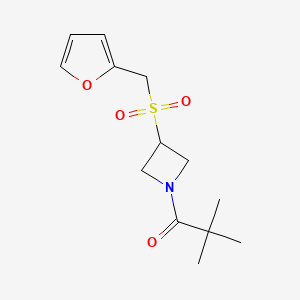
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine, also known as EPHEDRINE, is a naturally occurring alkaloid found in the Ephedra Sinica plant. It has been used for centuries in traditional Chinese medicine for the treatment of asthma, cough, and other respiratory ailments. In recent years, EPHEDRINE has gained attention in the scientific community for its potential applications in research and medicine.
Wirkmechanismus
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine acts as a sympathomimetic agent, meaning that it stimulates the sympathetic nervous system. It does this by increasing the release of norepinephrine and dopamine, two neurotransmitters that play a role in the regulation of mood, appetite, and energy levels. This compound also acts as an alpha and beta adrenergic agonist, which causes vasoconstriction and bronchodilation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to increased oxygen delivery to the muscles and improved athletic performance. This compound also increases metabolism and thermogenesis, which can lead to weight loss. Additionally, this compound has been shown to have a positive effect on cognitive function, improving attention and memory.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an accessible tool for researchers. Additionally, this compound has a variety of pharmacological effects, making it useful for studying the effects of sympathomimetic agents on the body. However, this compound also has limitations for use in lab experiments. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, this compound can have variable effects on different individuals, making it difficult to control for individual differences in experiments.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine. One area of interest is the development of new drugs based on the pharmacological effects of this compound. Another area of interest is the study of the effects of this compound on cognitive function, particularly in individuals with ADHD. Additionally, there is interest in the use of this compound as a treatment for respiratory ailments such as asthma and chronic obstructive pulmonary disease (COPD).
Synthesemethoden
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine can be synthesized through a variety of methods, including extraction from the Ephedra Sinica plant, chemical synthesis, and fermentation. The most commonly used method is chemical synthesis, which involves the reaction of benzaldehyde, methylamine, and nitroethane in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has been extensively studied for its potential applications in medicine and research. It has been shown to have a variety of pharmacological effects, including bronchodilation, vasoconstriction, and appetite suppression. This compound has also been studied for its potential use as a treatment for obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
(2S)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(8-12)7-10(2)9-13/h4-6,8,10H,3,7,9,13H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYPFJSLIRYBJY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2838187.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)
![(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2838196.png)
![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)


